GLP-1R agonist 2

GLP-1R Agonist Metabolic Disease Small Molecule

Non-peptide, orally bioavailable GLP-1R ago-allosteric modulator with covalent Cys347 engagement. Unique dual agonist activity at GSDMD (EC₅₀ 0.7 mM) enables metabolic and immuno-oncology research. Validated in vivo efficacy at 5 μmol/kg for glucose reduction. Ideal alternative to injectable peptides; high purity ≥98% for reproducible results.

Molecular Formula C13H15Cl2N3O2S
Molecular Weight 348.2 g/mol
CAS No. 281209-71-0
Cat. No. B1663340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLP-1R agonist 2
CAS281209-71-0
Synonyms6,7-Dichloro-2-methylsulfonyl-3-N-tert-butylaminoquinoxaline (DMB), Compound 2
Molecular FormulaC13H15Cl2N3O2S
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC2=CC(=C(C=C2N=C1S(=O)(=O)C)Cl)Cl
InChIInChI=1S/C13H15Cl2N3O2S/c1-13(2,3)18-11-12(21(4,19)20)17-10-6-8(15)7(14)5-9(10)16-11/h5-6H,1-4H3,(H,16,18)
InChIKeyGNZCSGYHILBXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (CAS 281209-71-0) Supplier & Core Identity for Metabolic and Inflammatory Research


N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (CAS 281209-71-0), also known as DMB or Compound 2, is a synthetic, non-peptide small molecule from the quinoxaline class . It is primarily characterized as a potent agonist and ago-allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in metabolic regulation . Distinctly, it also exhibits direct agonist activity at Gasdermin D (GSDMD), a key executor of pyroptotic cell death . With a molecular formula of C₁₃H₁₅Cl₂N₃O₂S and a molecular weight of 348.25 g/mol, it is a solid compound with defined purity specifications available from research suppliers [1].

Why N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (CAS 281209-71-0) Cannot Be Replaced by Other Quinoxaline or GLP-1R Modulators


Generic substitution fails due to the compound's unique profile of quantitative functional activities. While other quinoxaline derivatives like DCQX and NBQX target ionotropic glutamate receptors (NMDA/glycine or AMPA sites) [1], this compound is a selective modulator of the class B GPCR GLP-1R. Furthermore, among GLP-1R agonists, it is a rare non-peptide small molecule with demonstrated ago-allosteric modulation, covalent target engagement, and oral bioavailability [2]. Its additional, verified activity as a direct GSDMD agonist (EC₅₀ = 0.7 mM) represents a distinct polypharmacology not found in peptide-based GLP-1R agonists or other quinoxaline analogs . These specific, quantifiable differences in receptor target, mechanism, and secondary activity preclude simple interchangeability.

Quantitative Differentiation Guide: N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (CAS 281209-71-0) vs. Closest Analogs


High Potency Non-Peptide GLP-1R Agonism vs. Peptide GLP-1R Agonists

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine demonstrates potent, direct agonism at the GLP-1R with a binding affinity (K_B) of 26.3 nM for the recombinant human receptor . This is a non-peptide small molecule, offering distinct advantages in oral bioavailability and manufacturing cost over peptide-based agonists like exenatide or liraglutide, which are large peptides requiring subcutaneous injection [1].

GLP-1R Agonist Metabolic Disease Small Molecule

Ago-Allosteric Modulation at GLP-1R vs. Simple Orthosteric Agonists

Beyond orthosteric agonism, this compound functions as a 'structurally distinct GLP-1R ago-allosteric modulator' [1]. It acts via a covalent modification mechanism at Cys347 in intracellular loop 3 of GLP-1R, a mechanism shared with the positive allosteric modulator BETP, but with distinct pharmacology [2]. This contrasts with pure orthosteric agonists that only bind to the GLP-1R's peptide-binding site.

Ago-Allosteric Modulator GLP-1R Signal Transduction

Distinct Dual Activity: GLP-1R Agonism & Direct GSDMD Agonism vs. BETP

This compound uniquely demonstrates direct, functional agonist activity at Gasdermin D (GSDMD) with an EC₅₀ of 0.7 mM, activating pore formation and pyroptosis without cleavage . This secondary pharmacology is absent in the related GLP-1R ago-allosteric modulator BETP, which lacks reported GSDMD activity [1]. The dual GLP-1R/GSDMD activity provides a unique polypharmacological profile for investigating immunogenic cell death in cancer.

GSDMD Agonist Pyroptosis Immuno-oncology

Orally Bioavailable Small Molecule GLP-1R Agonist vs. Parenteral Peptides

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine is reported to be orally bioavailable . This is a key differentiator from therapeutic GLP-1R peptide agonists like exenatide and liraglutide, which are not orally bioavailable and must be administered via subcutaneous injection [1]. In mice, oral administration of this compound reduced fasting plasma glucose levels at a dose of 5 μmol/kg [2].

Oral Bioavailability In Vivo Pharmacology GLP-1R Agonist

Top Research and Industrial Applications for N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (CAS 281209-71-0)


In Vivo Studies of Orally Active GLP-1R Agonism in Metabolic Disease

Leveraging its oral bioavailability and validated in vivo efficacy at 5 μmol/kg for reducing fasting plasma glucose [1], this compound is ideally suited for chronic, oral dosing studies in rodent models of type 2 diabetes and obesity. It circumvents the need for daily injections required by peptide-based GLP-1R agonists, reducing animal stress and experimental variability [2].

Investigating GLP-1R Ago-Allosteric Modulation and Biased Signaling

As a structurally distinct ago-allosteric modulator that covalently modifies Cys347 in GLP-1R [3], this compound serves as a critical probe for dissecting the functional consequences of allosteric GLP-1R activation. It can be used to compare signaling bias (e.g., G-protein vs. β-arrestin pathways) against pure orthosteric peptide agonists, providing insights into the development of next-generation, biased GLP-1R therapeutics.

Dual-Target Studies in Immunogenic Cell Death and Cancer Immunotherapy

The unique dual activity as a direct GSDMD agonist (EC₅₀ = 0.7 mM) [4] and a GLP-1R agonist enables research at the intersection of metabolism and anti-tumor immunity. This compound can be used to induce GSDMD-mediated pyroptosis in tumor cells, which has been shown to stimulate protective anti-tumor immunity in mouse models [4], while its GLP-1R activity may modulate the metabolic state of immune cells in the tumor microenvironment.

Structural Biology of Covalent Target Engagement at a Class B GPCR

The defined mechanism of action, involving covalent modification of Cys347 in the intracellular loop 3 of GLP-1R [3], makes this compound a valuable tool for structural and biochemical studies. It can be used in mass spectrometry-based proteomics to map ligand binding sites and investigate the conformational dynamics associated with covalent agonist activation of a class B GPCR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GLP-1R agonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.